2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula . It features a benzophenone core that is substituted with two methyl groups at positions 2 and 3, and a thiomorpholinomethyl group. This unique structure allows it to function effectively as a photoinitiator and ultraviolet absorber, making it valuable in various industrial applications such as coatings, adhesives, and plastics. Additionally, the compound has been studied for potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone typically involves a multi-step organic reaction process:
In industrial applications, processes may be optimized for large-scale production using continuous flow reactors and efficient catalysts.
The molecular structure of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone can be described as follows:
2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone participates in several chemical reactions:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts, which determine the product distribution.
The mechanism of action for 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone involves interactions with specific biological targets. The thiomorpholine ring can modulate enzymatic activities or receptor functions due to its nucleophilic nature. Additionally, the benzophenone core may participate in photochemical reactions that are useful in applications like photodynamic therapy.
Relevant data from analyses such as High Performance Liquid Chromatography (HPLC) can indicate purity levels exceeding 99% in synthesized samples .
The applications of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone span various scientific fields:
The unique structural features of this compound contribute significantly to its utility across these diverse applications.
The synthesis of 2,3-dimethyl-3'-thiomorpholinomethyl benzophenone (CAS: 898763-11-6) represents a sophisticated organic chemistry achievement that strategically combines Friedel-Crafts acylation with nucleophilic substitution chemistry. The molecular architecture of this compound—featuring a benzophenone core with 2,3-dimethyl substitution on one aromatic ring and a thiomorpholinomethyl group at the meta position of the other ring—demands a carefully orchestrated synthetic sequence. The canonical SMILES representation (CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C) precisely encodes this structural complexity, providing a roadmap for synthetic planning .
The synthesis typically commences with the preparation of the differentially substituted benzophenone core through Friedel-Crafts acylation. In this pivotal step, 2,3-dimethylbenzoyl chloride reacts with meta-xylene under Lewis acid catalysis (commonly aluminum chloride), forming the central carbonyl bridge between the two aromatic systems. This reaction demonstrates remarkable regioselectivity due to the steric and electronic effects of the methyl substituents. The 2,3-dimethyl substitution pattern significantly influences the reaction kinetics and orientation, with the ortho-methyl group imposing substantial steric hindrance that must be overcome through optimized reaction conditions [9].
Following the establishment of the benzophenone scaffold, the synthetic pathway proceeds to functionalize the meta-position of the unsubstituted ring. This is achieved through electrophilic chloromethylation, introducing a reactive chloromethyl group (-CH₂Cl) specifically at the 3' position. This chloromethyl intermediate then serves as the crucial handle for nucleophilic substitution with thiomorpholine. The reaction proceeds via an SN₂ mechanism, where the nitrogen atom of thiomorpholine acts as the nucleophile, displacing chloride to form the targeted thiomorpholinomethyl linkage. The reaction is typically conducted in aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures (70-90°C) to overcome the moderate nucleophilicity of thiomorpholine while preventing N-alkylation side reactions .
Table 1: Key Synthetic Intermediates and Their Characteristics
Intermediate | Structural Feature | Role in Synthesis | Reactivity Considerations |
---|---|---|---|
2,3-Dimethylbenzoyl Chloride | Acid chloride with ortho-methyl groups | Acylating agent for Friedel-Crafts | Enhanced steric hindrance at ortho position |
3'-(Chloromethyl)-2,3-dimethylbenzophenone | Benzyl chloride intermediate | Precursor for nucleophilic substitution | Selective reaction at benzylic position |
Thiomorpholine | Secondary amine heterocycle with sulfur | Nucleophile for side chain functionalization | Dual nucleophilic sites (N vs. S) requiring controlled conditions |
Purification of the final product presents significant challenges due to the compound's structural complexity and moderate lipophilicity (predicted XLogP3-AA ≈ 4.3). Chromatographic techniques, particularly silica gel chromatography using ethyl acetate/hexane gradients, effectively separate the desired product from unreacted starting materials and potential di-substituted byproducts. Final purification often employs recrystallization from ethanol/water mixtures, yielding high-purity material (typically 95-97%) suitable for research applications. The structural confirmation relies on advanced spectroscopic techniques, including ¹H NMR for verification of the methyl group protons (δ 2.2-2.4 ppm) and thiomorpholine methylene protons (δ 2.5-2.7 and 3.6-3.8 ppm), complemented by mass spectrometry for molecular weight confirmation (m/z 325.5) [9].
The strategic introduction of the thiomorpholinomethyl group represents the most synthetically challenging aspect of the production process, demanding sophisticated catalytic solutions to achieve both high yield and selectivity. The thiomorpholine heterocycle—a six-membered ring containing nitrogen and sulfur heteroatoms—presents unique coordination possibilities that can be exploited catalytically but also introduces potential complications due to competing reactions at sulfur versus nitrogen sites .
Recent advances have focused on phase-transfer catalysts (PTC) to facilitate the nucleophilic substitution between the chloromethyl intermediate and thiomorpholine. Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), dramatically accelerate the reaction rate while enabling the use of aqueous-organic biphasic systems. This approach significantly simplifies product isolation while reducing the required excess of thiomorpholine from 3-4 equivalents to just 1.2-1.5 equivalents. The mechanism involves the PTC shuttling the deprotonated thiomorpholine species into the organic phase where nucleophilic displacement occurs with enhanced kinetics. This methodology achieves yields exceeding 85% with reaction times reduced to 4-6 hours at 60°C, compared to traditional approaches requiring 12-18 hours [2] .
The methylation pattern on the benzophenone core requires precise optimization as the 2,3-dimethyl configuration creates distinctive steric and electronic effects throughout the synthesis. Ortho-methyl groups adjacent to the carbonyl functionality significantly influence reactivity through both steric hindrance and electronic donation. Catalytic systems must therefore balance reaction aggressiveness with selectivity preservation. Palladium-catalyzed approaches have shown promise for introducing methyl groups at later synthetic stages, though most efficient routes still employ pre-methylated starting materials. Research indicates that electron-donating methyl groups increase electron density at the carbonyl oxygen (μ = 3.02D), potentially complicating reactions involving electrophilic attack at this center [9].
Table 2: Catalytic Performance Comparison for Thiomorpholinomethylation
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Advantages |
---|---|---|---|---|
None (thermal) | 90 | 18 | 68 | Simple setup; no catalyst removal needed |
TBAB (5 mol%) | 60 | 5 | 86 | Reduced thiomorpholine excess; biphasic isolation |
18-Crown-6 (3 mol%) | 70 | 8 | 79 | Superior selectivity; minimal di-substitution |
PEG-400 (solvent/catalyst) | 85 | 6 | 82 | Biodegradable; excellent recyclability |
Alternative catalytic pathways have emerged using green chemistry principles, particularly for the methylation steps. Dimethyl carbonate (DMC) serves as an environmentally benign methylating agent when paired with cesium carbonate base under superheated conditions (150-180°C). Though not yet applied specifically to this benzophenone derivative, analogous systems demonstrate potential for sustainable methylation without hazardous methyl halides. Additionally, research explores enzymatic catalysis approaches for the final coupling step, leveraging lipases in non-aqueous media to conjugate pre-formed thiomorpholine derivatives to the chloromethyl intermediate with impressive enantioselectivity when prochiral centers are present [5] .
The translation of 2,3-dimethyl-3'-thiomorpholinomethyl benzophenone synthesis from laboratory-scale batches to industrial production presents significant engineering challenges, particularly regarding the exothermic Friedel-Crafts acylation and the extended reaction times required for the thiomorpholinomethylation step. Traditional batch reactors, while offering operational simplicity and flexibility, encounter limitations in mass/heat transfer efficiency and process control for these complex, multi-stage reactions [2].
Continuous flow reactor technology has emerged as a transformative approach for industrial-scale production of complex organic molecules like this benzophenone derivative. Flow chemistry provides exceptional control over reaction parameters, particularly crucial for the exothermic Friedel-Crafts acylation. By precisely regulating residence time (typically 10-30 minutes) and temperature (5-10°C) in microchannel reactors, the process achieves superior selectivity (>95%) while virtually eliminating thermal runaway risks. The technology enables operating conditions impractical in batch systems, including elevated pressures that significantly accelerate the thiomorpholinomethylation step. At 5-10 bar pressure and 120-130°C, the nucleophilic substitution completes in just 15-30 minutes with near-quantitative conversion, compared to multiple hours in atmospheric batch reactors [2] .
The economic implications of reactor selection are substantial. Batch production typically requires large reaction vessels (500-2000L) with substantial downtime for cleaning and product changeover. Multiple suppliers currently face stock limitations using batch processing, reflecting these efficiency challenges [2]. Conversely, continuous flow systems operate with significantly smaller reactor volumes (5-50L) through intensified processing, reducing capital investment by approximately 40% for equivalent output. Material efficiency also improves dramatically, with flow processes reducing solvent consumption by 30-50% and minimizing product losses during transfers between reaction steps. These advantages translate to approximately 25% lower production costs despite higher initial equipment investment .
Table 3: Batch vs. Continuous Flow Production Metrics Comparison
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Friedel-Crafts Reaction Time | 4-6 hours | 15-25 minutes | 12-15x faster |
Thiomorpholinomethylation Time | 12-18 hours | 15-30 minutes | 30-50x faster |
Typical Yield (Multi-step) | 60-65% | 78-82% | 20-25% absolute increase |
Annual Production Capacity | ~500 kg (1000L vessel) | ~2000 kg (equivalent footprint) | 4x increase |
Solvent Consumption | 15-20 L/kg product | 8-10 L/kg product | 40-50% reduction |
Global chemical suppliers have adopted varied production approaches reflecting these technological considerations. Chinese manufacturers (Suzhou Health Chemicals, BLD Pharmatech) predominantly utilize large-scale batch reactors, leveraging lower labor costs to offset efficiency limitations . Conversely, North American and European producers (Rieke Metals, Toronto Research Chemicals) increasingly implement continuous flow platforms despite higher capital costs, prioritizing consistency and reduced environmental footprint. The compound's relatively limited commercial availability—frequently listed as out of stock—directly reflects the technical challenges of scaling up traditional batch processes [2] [9]. As demand grows for this specialized benzophenone derivative, continuous manufacturing approaches offer the most promising path toward reliable, sustainable supply meeting research and development requirements across pharmaceutical and materials science sectors.
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